[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE
Description
[(4-Chloro-2-methylphenyl)carbamoyl]methyl 4-(4-methylphenyl)-4-oxobutanoate is a synthetic organic compound characterized by a butanoate ester backbone with two distinct substituents: a carbamoyl group linked to a 4-chloro-2-methylphenyl ring and a 4-methylphenyl group at the 4-oxo position. This structural configuration imparts unique electronic and steric properties, influencing its chemical reactivity and biological interactions.
Properties
IUPAC Name |
[2-(4-chloro-2-methylanilino)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-13-3-5-15(6-4-13)18(23)9-10-20(25)26-12-19(24)22-17-8-7-16(21)11-14(17)2/h3-8,11H,9-10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNLJUGUEVMTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of the individual phenyl components. These components are then subjected to carbamoylation and esterification reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and carbamoylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be carried out in polar aprotic solvents to enhance the nucleophilicity of the reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous esters and carbamoyl derivatives featuring halogenated or substituted phenyl groups. Key differences in substituent positioning, functional groups, and biological activities are highlighted.
Structural Analogues and Their Properties
| Compound Name | Key Structural Features | Biological Activity | Source |
|---|---|---|---|
| Methyl 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoate | Contains chlorophenyl and methylphenyl groups; lacks carbamoyl moiety | Exhibits enzyme inhibition and protein binding, with potential antiviral applications . | |
| Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate | Fluorine at ortho position; ethyl ester group | Moderate anticancer activity; lower antimicrobial efficacy compared to chlorine-substituted analogues . | |
| Methyl 4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoate | Dual halogen substitution (Cl and F) | Enhanced cytotoxicity due to fluorine’s electron-withdrawing effects; studied for anti-inflammatory applications . | |
| Methyl N-[(4-methylphenyl)sulfonylamino]carbamate | Sulfonylamino-carbamate group | Differing pharmacological properties; explored for diabetes treatment . | |
| Methyl 4-(2-methoxyphenyl)-4-oxobutanoate | Methoxy substituent at ortho position | Reduced metabolic stability compared to halogenated analogues; limited therapeutic potential . |
Unique Features of [(4-Chloro-2-methylphenyl)carbamoyl]methyl 4-(4-methylphenyl)-4-oxobutanoate
- Substituent Positioning: The 4-chloro-2-methylphenyl group introduces steric hindrance and electronic effects distinct from compounds with para-fluorine or meta-chloro substituents. This positioning may reduce off-target interactions compared to analogues like ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate .
- Synergistic Halogen Effects: The combination of chlorine (lipophilicity) and methyl groups (metabolic stability) may optimize pharmacokinetic profiles relative to non-halogenated or mono-substituted derivatives .
Research Implications
The compound’s unique structure positions it as a candidate for:
- Targeted Enzyme Inhibition: Potential applications in oncology or antiviral therapy, leveraging its carbamoyl group for selective binding .
- Structure-Activity Relationship (SAR) Studies : Comparative analysis with fluorinated or sulfonamide-containing analogues could refine pharmacophore models .
Further studies are needed to validate its pharmacokinetic and safety profiles in vivo.
Biological Activity
[(4-Chloro-2-Methylphenyl)Carbamoyl]Methyl 4-(4-Methylphenyl)-4-Oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by chlorinated and methylated phenyl groups. Its IUPAC name is [2-(4-chloro-2-methylanilino)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate, with a molecular formula of C20H20ClNO4 and a molecular weight of 373.83 g/mol. The presence of these functional groups contributes to its varied biological interactions.
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may modulate enzymatic activities, potentially affecting metabolic pathways in various organisms .
Potential Antimicrobial Properties
Studies have investigated the antimicrobial properties of similar compounds, suggesting that this compound may exhibit activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Activity
Research has shown that compounds with similar structural motifs often possess anticancer properties. The mechanism may involve apoptosis induction in cancer cells through the activation of specific signaling pathways . Further studies are necessary to confirm these effects specifically for this compound.
Antimicrobial Activity Assessment
A study assessing the antimicrobial activity of structurally related compounds demonstrated significant inhibition against Gram-positive bacteria. The results indicated a potential for this compound to serve as a lead compound for developing new antimicrobial agents.
Anticancer Studies
In vitro studies have shown that derivatives of chlorinated phenyl compounds can inhibit cancer cell proliferation. For example, one study found that chlorinated anilines could induce cell cycle arrest and apoptosis in various cancer cell lines . This suggests that this compound may similarly affect cancer cells, warranting further investigation.
Metabolic Pathway Interaction
Research on the metabolism of related compounds indicates that they can undergo biotransformation in liver tissues, leading to the formation of reactive metabolites that bind to macromolecules such as DNA and proteins. This could potentially explain both their therapeutic effects and toxicity profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Dichloroaniline | Dichloroaniline | Antimicrobial, used in dye production |
| Carboxymethyl Chitosan | Carboxymethyl Chitosan | Biocompatible, used in drug delivery |
| (3-Chloro-4-methylphenyl)carbamoylmethyl 4-(carbamoylamino)benzoate | Chloromethyl Compound | Potential anticancer properties |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological properties compared to other related compounds.
Q & A
Basic Research Question
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for ester and ketone, N-H stretch at ~3300 cm⁻¹ for carbamoyl) .
- NMR :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₀H₂₀ClNO₄: ~373.11 g/mol) .
How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state conformation?
Advanced Research Question
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure solution (SHELXD) and refinement (SHELXL). ORTEP-3 can visualize thermal ellipsoids to assess bond angles and torsional strain .
- Validation : Apply the IUCr’s checkCIF tool to ensure ADPs (Atomic Displacement Parameters) and R-factors meet crystallographic standards (e.g., R₁ < 0.05 for high-resolution data) .
How should researchers address contradictions between spectroscopic data and computational modeling results?
Advanced Research Question
- Cross-Validation : Compare experimental FT-IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies in carbonyl stretches may indicate solvent effects or crystal packing .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .
What strategies ensure high purity of the compound during synthesis?
Q. Methodological Focus
- Chromatography : Purify intermediates via flash chromatography (silica gel, gradient elution).
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate the final product.
- Impurity Profiling : Reference pharmacopeial standards (e.g., EP/ICH guidelines) to identify common byproducts like hydrolyzed esters or unreacted aniline derivatives .
What computational tools are suitable for investigating the compound’s electronic properties and reactivity?
Advanced Research Question
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian to predict nucleophilic/electrophilic sites.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carbamoyl group may exhibit hydrogen-bonding affinity .
How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
Q. Methodological Focus
- Batch Reactors : Control temperature and stirring rates to minimize side reactions (e.g., ester hydrolysis).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
What are the key challenges in interpreting the compound’s biological activity data?
Advanced Research Question
- False Positives : Address nonspecific binding in enzyme assays using negative controls (e.g., ATP-competitive inhibitors).
- Metabolic Stability : Evaluate in vitro liver microsome assays to distinguish intrinsic activity from pharmacokinetic artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
